[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine
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Overview
Description
[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a fluorinated pyridine derivative This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene, followed by further functionalization to introduce the amine group . Another approach involves the use of fluorinating reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in large-scale production. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Amination Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated pyridines are known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .
Mechanism of Action
The mechanism of action of [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to increased potency and selectivity . The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
2-Fluoro-4-(trifluoromethyl)pyridine: A closely related compound with a different position of the fluorine atom.
6-(Trifluoromethyl)-2-pyridinamine: A compound with similar functional groups but different structural arrangement.
Uniqueness: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C7H6F4N2 |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 |
InChI Key |
TXTPSGBXCQCNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)C(F)(F)F |
Origin of Product |
United States |
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